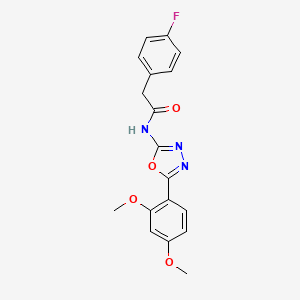
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as DPA-714, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the family of translocator protein (TSPO) ligands, which have been extensively studied for their potential in imaging and treating neuroinflammation, neurodegeneration, and psychiatric disorders.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
One of the primary applications of related oxadiazole derivatives is their antimicrobial and antifungal efficacy. Parikh and Joshi (2014) synthesized derivatives of 1,3,4-oxadiazole that exhibited notable antimicrobial properties against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms and specific substituents significantly enhanced these properties, suggesting a potential route for developing new antimicrobial agents (Parikh & Joshi, 2014).
Pharmacological Activities
Another study by Gul et al. (2017) explored the pharmacological activities of 1,3,4-oxadiazole compounds, focusing on antimicrobial evaluation and hemolytic activity. This research indicated that derivatives of 1,3,4-oxadiazole could serve as leads for further development into pharmacologically active agents with potential applications in treating microbial infections (Gul et al., 2017).
Synthetic Pathways and Chemical Analysis
The synthesis of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide by Ding et al. (2006) provides a clear example of novel synthetic pathways involving oxadiazole derivatives. This work not only presents a new chemical synthesis route but also lays the groundwork for future studies on the properties and applications of these compounds (Ding et al., 2006).
Potential Therapeutic Applications
The diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives, including antimicrobial, antifungal, and potential anti-inflammatory and anticancer activities, underscore their importance in scientific research and their potential as therapeutic agents. Studies like those conducted by Basra et al. (2019), which explored anti-inflammatory and anti-thrombotic properties, highlight the therapeutic potential of these compounds in pharmaceutical development (Basra et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, some compounds have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Pharmacokinetics
The molecular weight of a similar compound, acetamide, n- [2- (3,4-dimethoxyphenyl)ethyl]-, is 2232683 , which might suggest a similar molecular weight for this compound. The molecular weight can influence the compound’s pharmacokinetic properties, including its absorption and distribution within the body.
Result of Action
Similar compounds have been found to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways . These compounds can increase dramatically under cellular damage . Many reports linked ROS overexpression and disease development .
Action Environment
For instance, oxidative stress can negatively affect different cellular components .
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-13-7-8-14(15(10-13)25-2)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQJPNGNFSCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


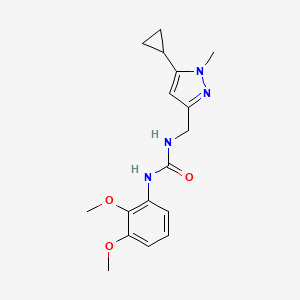
![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)
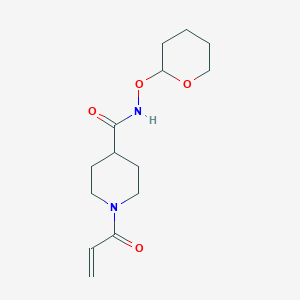
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

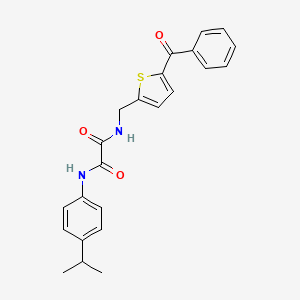
![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)
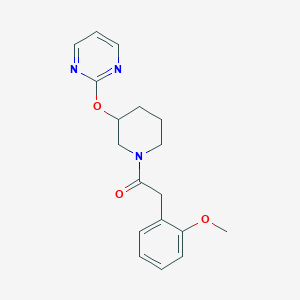
![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)